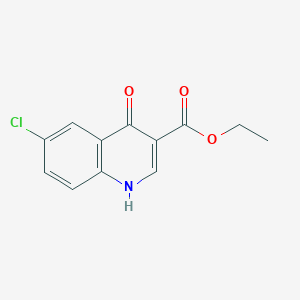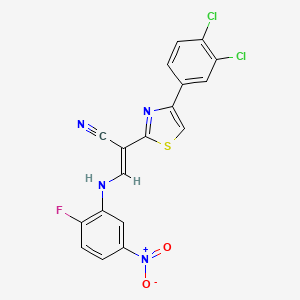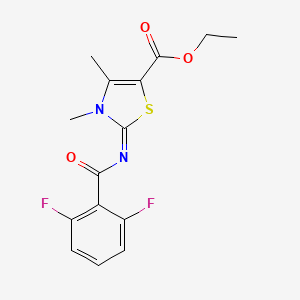![molecular formula C14H11FN4OS B2725618 6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 534591-50-9](/img/structure/B2725618.png)
6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[3,4-d]pyrimidine derivatives are a class of compounds that have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds have been synthesized and evaluated for their in vitro cytotoxic activities against various human tumor cell lines .
Synthesis Analysis
The synthesis of these compounds involves green and conventional methods . The synthesized candidates were chemically confirmed using spectroscopic methods . A new series of pyrimidine-5-carbonitrile derivatives, which are similar to the compound you mentioned, has been designed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were confirmed using spectroscopic methods, and the DFT of the reaction mechanism was illustrated .科学的研究の応用
Herbicidal Activity
A study by Luo et al. (2017) explored the synthesis of pyrazolo[3,4-d]pyrimidine-4-one derivatives, including compounds similar to 6-(allylthio)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. These compounds demonstrated significant herbicidal activities against Brassica napus (rape) and Echinochloa crusgalli (barnyard grass).
Anticancer and Anti-Inflammatory Applications
Another study by Thangarasu et al. (2019) on pyrazoles, closely related to pyrazolo[3,4-d]pyrimidines, revealed their potential in novel drug discovery, particularly for their antioxidant, anti-breast cancer, and anti-inflammatory properties.
Adenosine Receptor Affinity
The research by Quinn et al. (1991) on a related compound showed significant antagonist activity at the A1 adenosine receptor, suggesting its potential application in neurological disorders.
Treatment of Cognitive Impairment
A study conducted by Li et al. (2016) investigated 3-aminopyrazolo[3,4-d]pyrimidinones, which are structurally similar, for their potential in treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases.
Antiinflammatory Drugs
Research by Auzzi et al. (1983) explored pyrazolo[1,5-a]pyrimidines for their antiinflammatory properties, highlighting the potential of this class of compounds in developing new antiinflammatory drugs without ulcerogenic activity.
Anticancer Activity
Hammam et al. (2005) in their study Novel Fluoro Substituted Benzo[b]pyran with anti-Lung Cancer Activity discussed compounds structurally related to this compound showing promising anticancer activity.
Fungicidal Activities
Wang et al. (2004) investigated pyrazolo[3,4-d]pyrimidin-4-one derivatives for their fungicidal activities, highlighting the agricultural applications of these compounds.
Antibacterial Agents
The study by Solankee and Patel (2004) synthesized pyrimidine derivatives and evaluated their antibacterial activity, indicating the potential of similar compounds in antibacterial applications.
Anticoccidial Agents
Rideout et al. (1984) in their paper Pyrazolo[3,4-d]pyrimidine ribonucleosides as anticoccidials demonstrated the use of pyrazolo[3,4-d]pyrimidine derivatives as effective anticoccidial agents.
Neuroinflammation Imaging
Tang et al. (2013) developed pyrazolopyrimidines as ligands for translocator protein (TSPO) for imaging neuroinflammatory processes in cancer.
作用機序
将来の方向性
特性
IUPAC Name |
1-(4-fluorophenyl)-6-prop-2-enylsulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4OS/c1-2-7-21-14-17-12-11(13(20)18-14)8-16-19(12)10-5-3-9(15)4-6-10/h2-6,8H,1,7H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIHZUWBEPTOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(5-methylfuran-2-yl)methyl]prop-2-enamide](/img/structure/B2725536.png)
![N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2725540.png)
![1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2725542.png)
![N-[(3-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2725543.png)
![(E)-4-(Dimethylamino)-N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]but-2-enamide](/img/structure/B2725544.png)
![2-[(2-Phenylphenyl)methyl]piperidine;hydrochloride](/img/structure/B2725545.png)



![6-benzyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2725551.png)

![Methyl 5-[[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2725556.png)


